![molecular formula C13H20N4O B5677281 3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]propanamide](/img/structure/B5677281.png)
3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been a focal point in drug discovery due to their wide range of pharmacological activities. Singh and Shah (2017) highlighted that tetrahydroisoquinolines, with THIQ as a privileged scaffold, have seen significant synthetic efforts for their anticancer and central nervous system (CNS) applications. The synthesis approaches often involve complex reactions aiming to introduce functional groups that modulate biological activity (Singh & Shah, 2017).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives plays a crucial role in determining their chemical and biological properties. Curtis (2012) discussed the configurational isomerism in cyclic tetraamines, which can be extended to understand the structural variations in tetrahydroquinoline analogs. These structural analyses are vital for the development of new compounds with desired pharmacological effects (Curtis, 2012).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroquinolines are pivotal for introducing new functional groups that enhance their therapeutic potential. Mishra, Nair, and Baire (2022) reviewed the use of propargylic alcohols in constructing pyridines and quinolines, indicating the versatility of these compounds in chemical synthesis and the development of drugs with broad biological activities (Mishra, Nair, & Baire, 2022).
Propiedades
IUPAC Name |
3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-17(2)13-15-10-6-4-3-5-9(10)11(16-13)7-8-12(14)18/h3-8H2,1-2H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNYRWDYFMBJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)C(=N1)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-YL]propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.